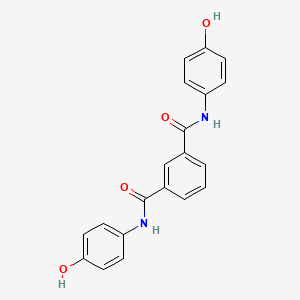
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a benzene ring through amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in the production of high-performance materials, such as polymers and coatings.
作用機序
The mechanism of action of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target molecules, while the amide groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,3-Bis(4-hydroxyphenoxy)benzene: Similar structure but with ether linkages instead of amide bonds.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the benzene-1,3-dicarboxamide core.
Resorcinol Bis(4-hydroxyphenyl) Ether: Similar to 1,3-Bis(4-hydroxyphenoxy)benzene but with different linkages.
Uniqueness
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is unique due to its specific amide linkages, which confer distinct chemical and physical properties. These properties make it suitable for applications where stability and specific interactions are required.
特性
CAS番号 |
1245-91-6 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
1-N,3-N-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-8-4-15(5-9-17)21-19(25)13-2-1-3-14(12-13)20(26)22-16-6-10-18(24)11-7-16/h1-12,23-24H,(H,21,25)(H,22,26) |
InChIキー |
TVJTZXWUKGJXND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


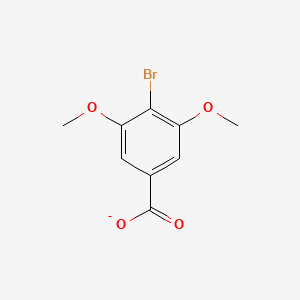
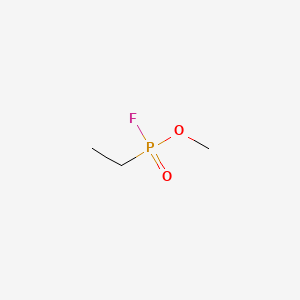
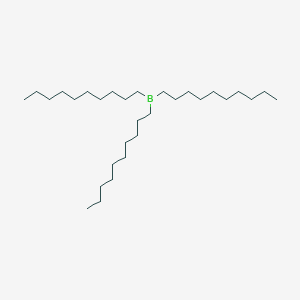
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
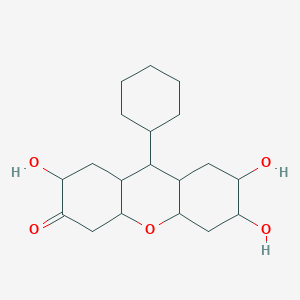
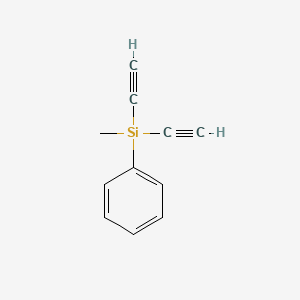





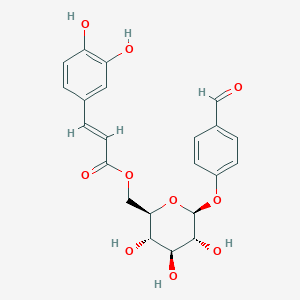
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
